

BNC210 Clinical Trial Meta-analysis: A Comparative Guide

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Compound of Interest

Compound Name: WYC-210

Cat. No.: B10824839

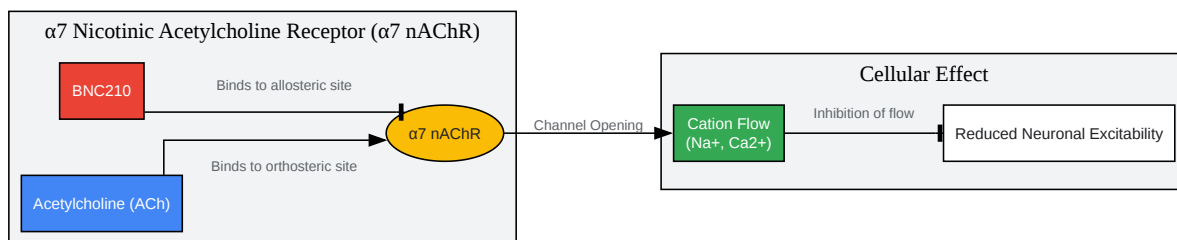
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for BNC210 (soclenicant), a novel, non-sedating anxiolytic agent. BNC210 is an orally administered, selective negative allosteric modulator of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).^{[1][2][3]} It is currently under investigation for the treatment of various anxiety and stressor-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).^{[4][1][3]} This document summarizes key findings, compares its performance with available alternatives where data permits, and details the experimental protocols of pivotal studies to aid in the evaluation of its therapeutic potential.

Mechanism of Action

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the $\alpha 7$ nAChR.^{[4][2][3][5]} This mechanism is distinct from conventional anxiolytics like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), which target GABA and serotonin pathways, respectively.^[4] The modulation of the cholinergic system via the $\alpha 7$ nAChR is believed to temper anxiety-related neural circuitry without causing sedation, cognitive impairment, or addiction, which are common side effects of existing treatments.^{[4][2][6]}



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BNC210 binds to an allosteric site on the $\alpha 7$ nAChR, modulating its activity.

Clinical Trial Data Summary

BNC210 has been evaluated in multiple Phase 2 and is progressing to Phase 3 trials for various indications. The following tables summarize the quantitative outcomes from key clinical studies.

Social Anxiety Disorder (SAD)

Trial Name	Phase	N	Treatment Arms	Primary Endpoint	Key Outcomes
PREVAIL	2	151	- 225 mg BNC210- 675 mg BNC210- Placebo	Change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge.	- Did not meet the primary endpoint for individual doses.[7][8]- Post-hoc analysis of combined BNC210 doses showed a statistically significant reduction in SUDS scores compared to placebo (p=0.044, effect size 0.36).[6][7]- Younger participants (≤30 years) showed a more robust response (p=0.023).[9]- Favorable safety and tolerability profile, consistent with a non- sedating

anxiolytic.[7]
[9]

AFFIRM-1	3	332	- 225 mg BNC210- Placebo	Change from baseline in SUDS during a public speaking challenge.	- Target enrollment achieved; results expected in late 2025.[6]
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Post-Traumatic Stress Disorder (PTSD)

Trial Name	Phase	N	Treatment Arms	Primary Endpoint	Key Outcomes
ATTUNE	2b	212	- 900 mg BNC210 (twice daily)- Placebo	Change from baseline in Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at 12 weeks.	- Met primary endpoint with a statistically significant reduction in CAPS-5 total score (p=0.048). [10][11][12] [13]- Significant improvements were observed as early as week 4.[10][11][13]- Statistically significant improvements in secondary endpoints, including depressive symptoms (MADRS, p=0.040) and sleep (ISI, p=0.041).[12] [13]- Most common adverse events were headache, nausea,

fatigue, and
elevated
hepatic
enzymes.[10]
[11][14]

(Unnamed)

3

-

- BNC210-
Placebo

-

- Bionomics
is preparing
to initiate a
Phase 3
study in the
latter half of
2025.[11]

Generalized Anxiety Disorder (GAD)

Trial Name	Phase	N	Treatment Arms	Primary Endpoint	Key Outcomes
(Unnamed)	2a	24	- 300 mg BNC210- 2000 mg BNC210- 1.5 mg Lorazepam- Placebo	- Change in cerebral perfusion (ASL)- Change in amygdala activity (fMRI) during an Emotional Faces Task.	- 300 mg BNC210 significantly reduced amygdala activation in response to fearful faces (p<0.05), outperforming lorazepam (p=0.069). [15][16]- 300 mg BNC210 induced statistically significant changes in cerebral perfusion (p<0.05).[15]- BNC210 significantly decreased threat avoidance behavior, outperforming lorazepam. [15]- The higher dose (2000 mg) did not show the same effect, suggesting a

potential
hormetic
dose-
response.[4]
[16]

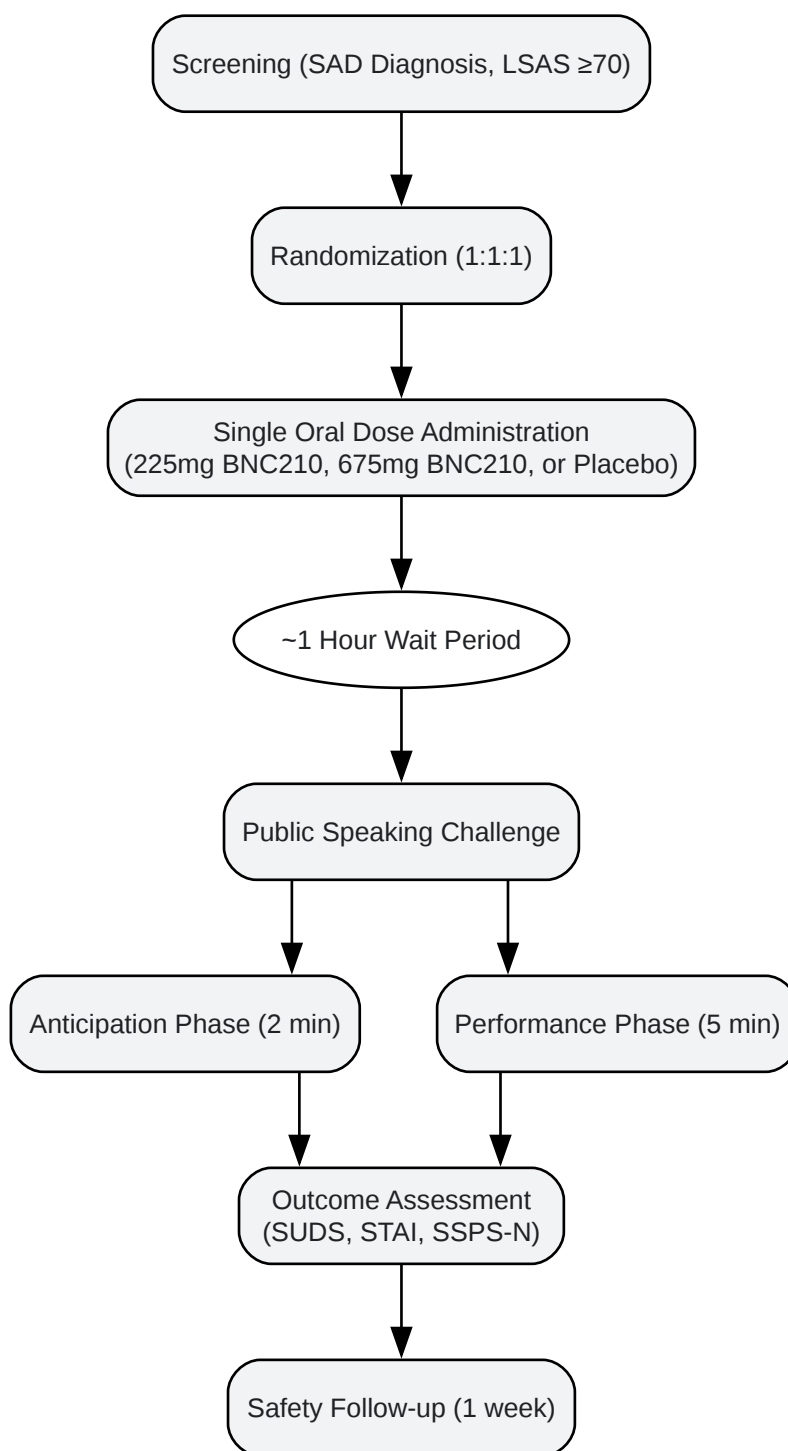
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key experiments cited in the BNC210 clinical trials.

PREVAIL Study (SAD) - Public Speaking Challenge

The PREVAIL study utilized a simulated public speaking challenge to induce anxiety in participants with SAD.[17]

- Screening: Participants were diagnosed with SAD according to DSM-5 criteria and had a Liebowitz Social Anxiety Scale (LSAS) total score of ≥ 70 . [17]
- Randomization: Eligible participants were randomized to receive a single oral dose of 225 mg BNC210, 675 mg BNC210, or placebo. [17]
- Anxiety Induction: Approximately one hour after dosing, participants were instructed to prepare and deliver a 5-minute speech in front of a small audience. [6][17]
- Outcome Measures:
 - Primary: Subjective Units of Distress Scale (SUDS), a self-reported measure of anxiety, was assessed at baseline and during the anticipation (2 minutes) and performance (5 minutes) phases of the speaking challenge. [17]
 - Secondary: State-Trait Anxiety Inventory (STAI) and the Social Self-Perception Scale-Negative (SSPS-N) were also administered. [17]
- Follow-up: A safety follow-up was conducted one week after the challenge. [17]



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Workflow for the PREVAIL Phase 2 study in Social Anxiety Disorder.

ATTUNE Study (PTSD) - Clinical Assessment

The ATTUNE trial evaluated the efficacy of BNC210 in reducing PTSD symptoms over a 12-week period.[\[10\]](#)[\[18\]](#)

- Screening: Participants aged 18-75 with a current PTSD diagnosis and a CAPS-5 total symptom severity score of ≥ 30 were enrolled.[\[10\]](#)
- Randomization: Participants were randomized on a 1:1 basis to receive either 900 mg of BNC210 or a matched placebo, administered orally twice daily for 12 weeks.[\[10\]](#)[\[18\]](#)
- Treatment Period: Participants returned to the study site at 2-week intervals for assessments.[\[18\]](#)
- Outcome Measures:
 - Primary: The primary endpoint was the change from baseline to week 12 in the CAPS-5 total symptom severity score.[\[10\]](#)[\[18\]](#)
 - Secondary: Secondary measures included the Montgomery-Åsberg Depression Rating Scale (MADRS) for depressive symptoms and the Insomnia Severity Index (ISI) for sleep disturbances.[\[10\]](#)[\[12\]](#)
- Follow-up: A follow-up visit was conducted at week 15, three weeks after the last dose of the study intervention.[\[18\]](#)

GAD fMRI Study - Emotional Faces Task

This Phase 2a study in patients with GAD used functional magnetic resonance imaging (fMRI) to assess the neural correlates of BNC210's anxiolytic effects.[\[15\]](#)[\[19\]](#)

- Design: A randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover design was employed.[\[15\]](#)[\[19\]](#)
- Participants: 24 patients with untreated GAD participated.[\[15\]](#)
- Interventions: Each participant received single oral doses of 300 mg BNC210, 2000 mg BNC210, 1.5 mg lorazepam, and placebo across four separate visits.[\[16\]](#)[\[19\]](#)

- Task: During fMRI scanning, participants performed the Emotional Faces Task, where they were presented with images of fearful faces to activate anxiety-related brain circuits.[15][19]
- Outcome Measures:
 - Co-Primary: Change in cerebral perfusion measured by arterial spin labeling (ASL) and change in task-related brain activity, specifically in the amygdala, as measured by fMRI. [15]
 - Behavioral: The Joystick Operated Runway Task (JORT) was used to measure threat avoidance behavior.[15][19]

Comparative Analysis and Future Outlook

The clinical data accumulated to date suggests that BNC210 is a promising candidate for the treatment of anxiety and stressor-related disorders. Its novel mechanism of action offers a potential alternative to existing therapies, particularly given its non-sedating profile.

In a head-to-head comparison within a Phase 2a GAD trial, a 300mg dose of BNC210 was more effective than 1.5mg of lorazepam in reducing amygdala activation in response to fearful stimuli and in decreasing threat avoidance behavior.[15] This provides preliminary evidence of BNC210's potential advantages over benzodiazepines.

The positive results from the Phase 2b ATTUNE study in PTSD are particularly encouraging, demonstrating efficacy in a difficult-to-treat population.[10][12] While the PREVAIL study in SAD did not meet its primary endpoint for the individual doses, post-hoc analyses suggest a therapeutic effect that warrants further investigation, which is now underway in the Phase 3 AFFIRM-1 trial.[6][7][9]

Future research should continue to explore the optimal dosing for BNC210, as evidenced by the differing effects of the 300mg and 2000mg doses in the GAD study.[4][16] The ongoing Phase 3 trial in SAD will be critical in determining its efficacy for this indication. If successful, BNC210 could represent a significant advancement in the pharmacological treatment of anxiety disorders, offering a fast-acting, non-sedating option for patients.[2][6]

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References

- 1. BNC210: an investigational $\alpha 7$ -nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 3. Soclenicant - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. neurofit.com [neurofit.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 10. BNC210, an $\alpha 7$ Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]
- 12. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 13. biopharmaapac.com [biopharmaapac.com]
- 14. Novel PTSD Treatment Improved Symptom Severity in Phase IIb Trial | MedPage Today [medpagetoday.com]
- 15. neurofit.com [neurofit.com]

- 16. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
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